molecular formula C9H15N5O2 B5858708 4-methoxy-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine

4-methoxy-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine

Cat. No. B5858708
M. Wt: 225.25 g/mol
InChI Key: QPAQBUPBMYEQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. This compound, also known as MMTP, has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. The purpose of

Mechanism of Action

The exact mechanism of action of 4-methoxy-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine is not fully understood, but it is believed to act as a partial agonist at certain receptor sites in the brain, including the dopamine D2 receptor and the sigma-1 receptor. It has also been shown to inhibit the reuptake of certain neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis in certain cancer cell lines. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine in lab experiments is its high affinity for certain receptor sites, which allows for more precise targeting of specific pathways. However, one limitation is its potential toxicity at high doses, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 4-methoxy-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine, including the development of new drugs for the treatment of neurological disorders, the study of its effects on cancer cell lines, and the investigation of its neuroprotective effects in other animal models. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

4-methoxy-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine can be synthesized using a variety of methods, including the reaction of 2,4-dichloro-6-morpholin-4-yl-1,3,5-triazine with methylamine in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide and the resulting product is purified using column chromatography.

Scientific Research Applications

4-methoxy-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. It has been found to have a high affinity for certain receptor sites in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

4-methoxy-N-methyl-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2/c1-10-7-11-8(13-9(12-7)15-2)14-3-5-16-6-4-14/h3-6H2,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAQBUPBMYEQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)OC)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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